![molecular formula C15H22O4 B1504398 [4]-Gingerol](/img/structure/B1504398.png)
[4]-Gingerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4]-Gingerol is a bioactive compound predominantly found in ginger (Zingiber officinale). It is known for its pungent flavor and is responsible for many of the health benefits associated with ginger. Chemically, it is a phenolic compound with the molecular formula C17H26O4. This compound is the most abundant of the gingerols, which are the major active components in ginger.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4]-Gingerol can be achieved through several methods. One common synthetic route involves the aldol condensation of vanillin with acetone, followed by hydrogenation and subsequent dehydration. The reaction conditions typically involve the use of a base such as sodium hydroxide for the aldol condensation, and a catalyst like palladium on carbon for the hydrogenation step.
Industrial Production Methods: Industrial production of this compound often involves extraction from ginger rhizomes. The process includes drying and grinding the ginger, followed by solvent extraction using ethanol or methanol. The extract is then purified through various chromatographic techniques to isolate this compound.
Análisis De Reacciones Químicas
Types of Reactions: [4]-Gingerol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form (4)-Gingerone.
Reduction: It can be reduced to form (4)-Gingerdiol.
Substitution: Various substitution reactions can occur on the aromatic ring, such as halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: (4)-Gingerone
Reduction: (4)-Gingerdiol
Substitution: Halogenated derivatives of this compound
Aplicaciones Científicas De Investigación
[4]-Gingerol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of phenolic compounds and their reactions.
Biology: this compound is studied for its effects on cellular processes, including its antioxidant and anti-inflammatory properties.
Medicine: It has been investigated for its potential therapeutic effects, such as anti-cancer, anti-diabetic, and neuroprotective activities.
Industry: this compound is used in the food and beverage industry for its flavoring properties and in the pharmaceutical industry for its medicinal benefits.
Mecanismo De Acción
The mechanism of action of [4]-Gingerol involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anti-cancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways like NF-κB and MAPK.
Comparación Con Compuestos Similares
[4]-Gingerol can be compared with other similar compounds such as:
(6)-Gingerol: Another major gingerol with a longer carbon chain, which has similar but more potent biological activities.
(8)-Gingerol: Similar to this compound but with an even longer carbon chain, exhibiting stronger anti-inflammatory and anti-cancer properties.
Shogaol: A dehydrated form of gingerol, which is more stable and has more potent biological activities.
Uniqueness: this compound is unique due to its balance of stability and biological activity, making it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H22O4 |
|---|---|
Peso molecular |
266.33 g/mol |
Nombre IUPAC |
(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)octan-3-one |
InChI |
InChI=1S/C15H22O4/c1-3-4-12(16)10-13(17)7-5-11-6-8-14(18)15(9-11)19-2/h6,8-9,12,16,18H,3-5,7,10H2,1-2H3/t12-/m0/s1 |
Clave InChI |
GDRKZARFCIYVCI-LBPRGKRZSA-N |
SMILES |
CCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O |
SMILES isomérico |
CCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O |
SMILES canónico |
CCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



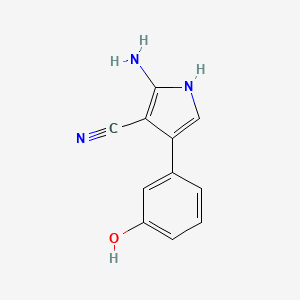
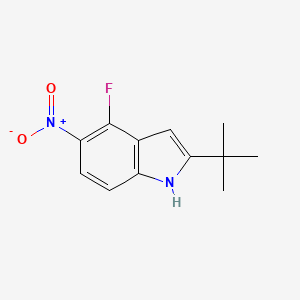
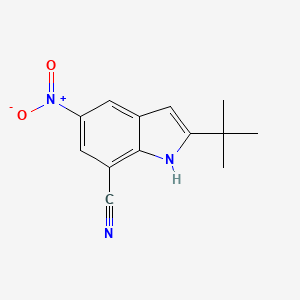



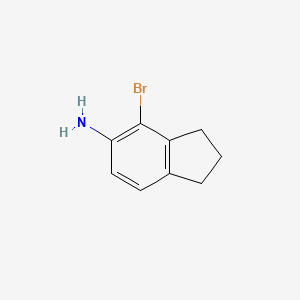

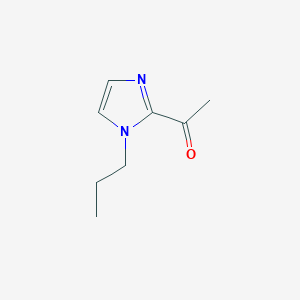
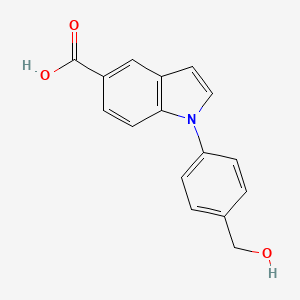


![(4-Chloro-phenyl)-[2-(3-chloro-phenyl)-ethyl]-amine](/img/structure/B1504344.png)
